molecular formula C19H30O4 B14279780 10-(2,3,5-Trimethoxyphenyl)decanal CAS No. 137786-96-0

10-(2,3,5-Trimethoxyphenyl)decanal

Katalognummer: B14279780
CAS-Nummer: 137786-96-0
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: CYMIZEYAHMAMLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(2,3,5-Trimethoxyphenyl)decanal is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a decanal chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,3,5-Trimethoxyphenyl)decanal typically involves the reaction of 2,3,5-trimethoxybenzaldehyde with a suitable decanal precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

10-(2,3,5-Trimethoxyphenyl)decanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound would yield 10-(2,3,5-Trimethoxyphenyl)decanoic acid .

Wissenschaftliche Forschungsanwendungen

10-(2,3,5-Trimethoxyphenyl)decanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 10-(2,3,5-Trimethoxyphenyl)decanal involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10-(2,3,5-Trimethoxyphenyl)decanal is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its long decanal chain differentiates it from other trimethoxyphenyl derivatives, potentially leading to unique interactions and applications .

Eigenschaften

CAS-Nummer

137786-96-0

Molekularformel

C19H30O4

Molekulargewicht

322.4 g/mol

IUPAC-Name

10-(2,3,5-trimethoxyphenyl)decanal

InChI

InChI=1S/C19H30O4/c1-21-17-14-16(19(23-3)18(15-17)22-2)12-10-8-6-4-5-7-9-11-13-20/h13-15H,4-12H2,1-3H3

InChI-Schlüssel

CYMIZEYAHMAMLG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)OC)OC)CCCCCCCCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.